molecular formula C13H8F5NOS B1456770 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole CAS No. 1379812-20-0

3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole

Cat. No.: B1456770
CAS No.: 1379812-20-0
M. Wt: 321.27 g/mol
InChI Key: YIKNAPLWWNNOLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole has several scientific research applications, including:

Chemical Reactions Analysis

3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfur hexafluoride (SF6), lithium aluminum hydride (LiAlH4), and various electrophiles or nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and reagents employed .

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole involves its interaction with specific molecular targets and pathways. The pentafluorosulfanyl group is known to enhance the compound’s stability and reactivity, allowing it to interact with various biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of both the phenyl and pentafluorosulfanyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

pentafluoro-(3-phenyl-2,1-benzoxazol-5-yl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5NOS/c14-21(15,16,17,18)10-6-7-12-11(8-10)13(20-19-12)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKNAPLWWNNOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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